molecular formula C25H31ClN4OS B4566400 2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B4566400
M. Wt: 471.1 g/mol
InChI Key: VTKHEBFKOLAQFF-UHFFFAOYSA-N
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Description

2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C25H31ClN4OS and its molecular weight is 471.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.1907105 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

Some novel sulfonamide derivatives, including those with adamantyl moieties, were synthesized and screened for their in vitro anticancer activity against breast and colon cancer cell lines. A compound was identified as potent against breast cancer cell lines, highlighting the potential therapeutic applications of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial and Anti-inflammatory Activities

Research on novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives has shown that these compounds possess significant in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Moreover, their in vivo anti-inflammatory activity was confirmed using the carrageenan-induced paw oedema method in rats, indicating their potential as antimicrobial and anti-inflammatory agents (Al-Omar, Al-Abdullah, Shehata, Habib, Ibrahim, & El-Emam, 2010).

Antiproliferative Activity through VEGFR-2-TK Inhibition

A new series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity. These compounds demonstrated anticancer activity higher than their precursors, with specific derivatives showing cytotoxic activity comparable to standard drugs. Their VEGFR-2 inhibitory activity was also evaluated, with certain compounds showing promising results, indicating their potential as antiproliferative agents targeting VEGFR-2-TK (Hassan, Badr, Hassan, Abdelhamid, & Abuo-Rahma, 2021).

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4OS/c26-21-3-1-20(2-4-21)22-16-32-24(27-22)28-23(31)15-29-5-7-30(8-6-29)25-12-17-9-18(13-25)11-19(10-17)14-25/h1-4,16-19H,5-15H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKHEBFKOLAQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

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